5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

Medicinal Chemistry Cancer Biology Cytotoxicity Assay

5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1344234-60-1) features a crystallographically validated 5-Br group occupying the Pim-1 ATP hydrophobic cleft, while the C2-COOH forms a critical salt bridge with catalytic lysine—unlike the parent benzofuran-2-carboxylic acid (Pim-1 IC50 > 8,500 nM). This substitution pattern delivers meaningful kinase target engagement absent in simpler analogs. The C2-carboxylic acid enables rapid parallel amide/ester library synthesis via HATU/EDC coupling for hit-to-lead SAR. Validated for Pim-1/Pim-2 inhibitor development, LYP phosphatase inhibition (pTyr mimic scaffold), and anticancer SAR programs.

Molecular Formula C10H7BrO3
Molecular Weight 255.067
CAS No. 1344234-60-1
Cat. No. B2831953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid
CAS1344234-60-1
Molecular FormulaC10H7BrO3
Molecular Weight255.067
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(=C2)C(=O)O)Br
InChIInChI=1S/C10H7BrO3/c1-5-2-7(11)3-6-4-8(10(12)13)14-9(5)6/h2-4H,1H3,(H,12,13)
InChIKeySICPVBNFSMTGKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid: Procurement Guide for C10H7BrO3 Benzofuran Scaffolds


5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid (CAS 1344234-60-1) is a halogenated, methyl-substituted benzofuran-2-carboxylic acid with molecular formula C10H7BrO3 and molecular weight 255.06 . It features a benzofuran core with a bromine atom at the 5-position, a methyl group at the 7-position, and a carboxylic acid moiety at the 2-position . This substitution pattern distinguishes it from simpler benzofuran-2-carboxylic acid analogs and positions it as a versatile scaffold for medicinal chemistry optimization and fragment-based drug discovery programs targeting kinases and phosphatases [1].

Why 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid Cannot Be Replaced by Unsubstituted Benzofuran-2-carboxylic Acid Analogs


Benzofuran-2-carboxylic acid analogs exhibit widely divergent biological and physicochemical properties depending on specific ring substitution patterns. The parent benzofuran-2-carboxylic acid demonstrates negligible Pim-1 inhibition (IC50 > 8,500 nM) and weak Mcl-1 binding (Ki > 1.0×10⁶ nM), rendering it unsuitable for kinase-targeting applications [1][2]. Halogenation at the 5-position introduces critical hydrophobic interactions within enzyme binding pockets, as evidenced by the 5-bromo analog binding in the ATP pocket of Pim-1 with the bromine occupying a hydrophobic cleft near the hinge region [3]. The 7-methyl group further modulates lipophilicity and metabolic stability, while the carboxylic acid at C2 serves as an essential pharmacophore for salt bridge formation with catalytic lysine residues [3]. Absent these substitutions, simple benzofuran-2-carboxylic acids fail to achieve meaningful target engagement or selectivity [1][4].

Quantitative Evidence Guide: 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid Versus Structural Analogs


Enhanced Cytotoxicity in Cancer Cell Lines: Comparative IC50 Analysis of Benzofuran Derivatives

Brominated benzofuran derivatives demonstrate markedly enhanced cytotoxicity compared to non-brominated counterparts across multiple human cancer cell lines. For the structurally related 5-bromo-7-methylbenzofuran (lacking only the C2 carboxylic acid), IC50 values range from 150 nM to 2500 nM depending on cell line, whereas a non-brominated comparator (Compound X) exhibits 1.2- to 1.85-fold higher IC50 values across HeLa and MDA-MB-231 cells . This structure-activity relationship indicates that 5-bromination alone confers significant potency gains. The target compound 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid incorporates both the 5-bromo substitution and the C2 carboxylic acid pharmacophore present in validated kinase inhibitor scaffolds, positioning it as a rationally designed intermediate for further optimization [1].

Medicinal Chemistry Cancer Biology Cytotoxicity Assay

Structural Confirmation of Hydrophobic Pocket Occupancy: X-Ray Crystallography Evidence for 5-Bromo Substitution

X-ray crystallography of 5-bromo-1-benzofuran-2-carboxylic acid (PDB: 3R00) bound to Pim-1 kinase reveals that the 5-bromo substituent occupies a hydrophobic pocket adjacent to the hinge region of the ATP binding site, establishing van der Waals contacts with residues Leu44, Val52, and Ile104 [1]. This binding mode provides a validated structural rationale for incorporating 5-bromo substitution in benzofuran-2-carboxylic acid scaffolds. The target compound 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid retains this critical 5-bromo pharmacophore while adding a 7-methyl group that may further modulate lipophilicity and metabolic stability [2].

Structural Biology Fragment-Based Drug Discovery Kinase Inhibition

Therapeutic Relevance: Benzofuran-2-carboxylic Acid as Validated LYP Inhibitor Pharmacophore

Benzofuran-2-carboxylic acid has been validated as a potent phosphotyrosine (pTyr) mimic capable of inhibiting lymphoid tyrosine phosphatase (LYP), a key negative regulator of T-cell receptor signaling in cancer immunotherapy [1]. Optimized benzofuran-2-carboxylic acid derivatives D34 and D14 demonstrate reversible LYP inhibition with Ki = 0.93 μM and 1.34 μM, respectively, and suppress tumor growth in MC38 syngeneic mouse models [1]. The target compound 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid shares the identical benzofuran-2-carboxylic acid core pharmacophore required for LYP inhibition, with bromine and methyl substitutions providing additional vectors for potency optimization and selectivity tuning [2].

Immuno-Oncology Phosphatase Inhibition Cancer Immunotherapy

Calculated Physicochemical Parameters: Comparative Analysis of Benzofuran-2-carboxylic Acid Analogs

The 5-bromo-7-methyl substitution pattern confers distinct calculated physicochemical properties that differ materially from simpler benzofuran-2-carboxylic acid analogs . The target compound exhibits LogP = 2.99, reflecting balanced lipophilicity suitable for membrane permeability while maintaining aqueous solubility . In comparison, unsubstituted benzofuran-2-carboxylic acid has lower LogP (approximately 1.5-1.8 estimated), while 7-methylbenzofuran-2-carboxylic acid has LogP ~2.3, and 5-bromo-1-benzofuran-2-carboxylic acid has LogP ~2.7 . These incremental differences in lipophilicity can significantly impact cellular permeability, metabolic stability, and off-target binding profiles in lead optimization campaigns [1].

Physicochemical Properties Medicinal Chemistry ADME Prediction

Synthetic Versatility: Carboxylic Acid Handle for Late-Stage Functionalization and Library Synthesis

The carboxylic acid moiety at the C2 position of 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid provides a versatile synthetic handle for amide bond formation, esterification, and other carboxylate derivatizations, enabling rapid analog generation and focused library synthesis . This functional group contrasts with non-carboxylic acid analogs such as 5-bromo-7-methylbenzofuran (CAS 170681-91-1), which lacks this derivatization vector and must undergo de novo C-H functionalization for further elaboration—a significantly less efficient synthetic route . The carboxylic acid handle is particularly valuable for generating amide-linked conjugates with amines and hydrazines, which are prevalent in kinase inhibitor and phosphatase inhibitor design [1].

Organic Synthesis Medicinal Chemistry Combinatorial Chemistry

Application Scenarios for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic Acid in Drug Discovery and Chemical Biology


Fragment-Based Pim Kinase Inhibitor Optimization

Investigators developing Pim-1 or Pim-2 kinase inhibitors can utilize 5-bromo-7-methyl-1-benzofuran-2-carboxylic acid as a fragment-growing scaffold. The 5-bromo group has been crystallographically validated to occupy a hydrophobic pocket in the Pim-1 ATP binding site, while the C2 carboxylic acid forms a critical salt bridge with the catalytic lysine [1]. The 7-methyl group provides an additional vector for modulating lipophilicity (LogP = 2.99) and metabolic stability . This compound can serve as a core for generating amide-linked derivatives that explore the ribose pocket and solvent-exposed regions of the kinase active site [1].

Cancer Immunotherapy Lead Generation Targeting LYP Phosphatase

The benzofuran-2-carboxylic acid scaffold has been validated as a phosphotyrosine (pTyr) mimic capable of inhibiting lymphoid tyrosine phosphatase (LYP) with low micromolar Ki values (0.93-1.34 μM for optimized analogs) and demonstrated in vivo tumor suppression in MC38 syngeneic mouse models [2]. 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid retains this core pharmacophore and can be elaborated via the C2 carboxylic acid handle to generate focused libraries for LYP inhibitor optimization. The bromine and methyl substituents offer tunable vectors for improving selectivity over related phosphatases [2].

Anticancer Lead Discovery via Cytotoxic Benzofuran Scaffolds

Brominated benzofuran derivatives demonstrate enhanced cytotoxicity across multiple human cancer cell lines compared to non-brominated analogs, with IC50 values as low as 150 nM in HeLa cells and 200 nM in MDA-MB-231 breast cancer cells for the structurally related 5-bromo-7-methylbenzofuran core . 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid incorporates this cytotoxic 5-bromo-7-methylbenzofuran core while adding a carboxylic acid handle for further functionalization, enabling the synthesis of analogs with improved potency, solubility, or tumor-targeting properties .

Focused Library Synthesis and SAR Exploration

The carboxylic acid moiety at C2 enables rapid, parallel synthesis of amide and ester derivatives using standard coupling chemistry (e.g., HATU, EDC/HOBt) . This contrasts with non-carboxylic acid analogs such as 5-bromo-7-methylbenzofuran, which require less efficient C-H functionalization strategies . Researchers conducting structure-activity relationship (SAR) studies on benzofuran-based inhibitors can use this compound to generate diverse analog libraries in a single synthetic step, significantly accelerating hit-to-lead optimization timelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-methyl-1-benzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.